molecular formula C16H16N2 B5718371 2-methyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole

2-methyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B5718371
M. Wt: 236.31 g/mol
InChI Key: ZLCQLLJERCGVQZ-UHFFFAOYSA-N
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Description

2-methyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole is an organic compound with the molecular formula C15H16 It is a derivative of benzodiazole, a heterocyclic aromatic organic compound This compound is known for its unique chemical structure, which includes a benzodiazole ring substituted with a methyl group and a 3-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 2-methylbenzyl chloride with 3-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like toluene. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzodiazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzodiazole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Benzodiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced benzodiazole derivatives with hydrogenated rings.

    Substitution: Benzodiazole derivatives with nitro, halogen, or other substituents.

Scientific Research Applications

2-methyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-methyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-methyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    1-methyl-2-[(3-methylphenyl)methyl]benzene: Similar structure but lacks the benzodiazole ring, resulting in different chemical properties and reactivity.

    2-methyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole: Similar structure with a different position of the methyl group on the phenyl ring, leading to variations in reactivity and biological activity.

    3-methyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole: Similar structure with a different position of the methyl group on the benzodiazole ring, affecting its chemical and biological properties.

Properties

IUPAC Name

2-methyl-1-[(3-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-12-6-5-7-14(10-12)11-18-13(2)17-15-8-3-4-9-16(15)18/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCQLLJERCGVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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